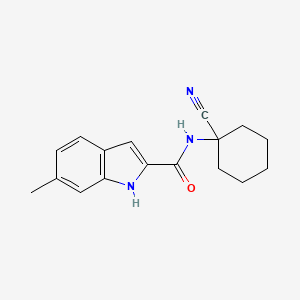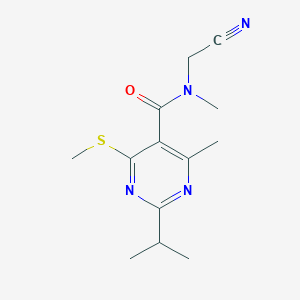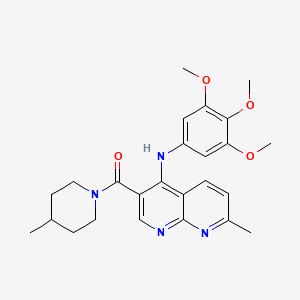
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing derivatives similar to the specified compound, focusing on their structural properties and potential applications. For instance, derivatives of 1,2,4-triazole have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities (Bektaş et al., 2007). Another study focused on synthesizing Schiff bases from the reaction of 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one with various aldehydes, characterizing the compounds through spectroscopic methods and X-ray diffraction (Tabatabaee et al., 2006).
Antimicrobial and Anticancer Activities
The antimicrobial properties of 1,2,4-triazole derivatives, including compounds synthesized from reactions similar to those involving the target compound, have been investigated, showing good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, some derivatives have been evaluated for their anticancer activities against different cancer cell lines, demonstrating the potential for the development of new therapeutic agents (Bekircan et al., 2008).
Enzyme Inhibition
Studies have also explored the enzyme inhibition capabilities of derivatives, focusing on their potential as lipase and α-glucosidase inhibitors. Such investigations reveal the therapeutic potential of these compounds in treating diseases like diabetes by inhibiting enzymes critical to disease progression (Bekircan et al., 2015).
Molecular and Electronic Analysis
Further research delves into the molecular and electronic properties of these compounds, including nonlinear optical properties and spectroscopic analysis. This is crucial for understanding their behavior and potential applications in materials science and electronics (Beytur & Avinca, 2021).
properties
IUPAC Name |
4-amino-6-[(4-methoxyphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-3-5-15(6-4-13)12-26-19-22-21-17(18(24)23(19)20)11-14-7-9-16(25-2)10-8-14/h3-10H,11-12,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMUVYMFPWEPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)
![2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2417098.png)


![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)



![3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one](/img/structure/B2417111.png)
![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)
